5-Bromothiophene-3-carbonitrile
Overview
Description
5-Bromothiophene-3-carbonitrile is a chemical compound that is part of the thiophene family, which are heterocyclic compounds containing a sulfur atom. This particular compound is characterized by a bromine atom and a carbonitrile group attached to the thiophene ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex thiophene derivatives and polymers.
Synthesis Analysis
The synthesis of derivatives related to 5-Bromothiophene-3-carbonitrile has been explored in various studies. For instance, a one-pot reaction involving the oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 has been reported to yield 3,4-diaryl-2,5-dibromothiophenes with high efficiency . This method demonstrates the dual role of Br2 in the transformation process. Additionally, the synthesis of bithiophene-substituted heterocycles bearing carbonitrile groups has been achieved through different synthetic protocols, starting from 2-acetyl-5-bromothiophene . These methods highlight the reactivity of bromothiophene intermediates and their utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-3-carbonitrile derivatives can be characterized through various spectral analysis techniques. In the context of thiophene-based derivatives, spectral analysis has been used to confirm the structures of novel compounds synthesized from 5-bromothiophene-2-carboxylic acid . These studies provide insights into the electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
5-Bromothiophene-3-carbonitrile and its derivatives participate in a variety of chemical reactions. The Suzuki coupling reaction is a notable example, where 5-bromothiophene derivatives serve as precursors for the formation of tetraarylthiophenes . Additionally, the Stille coupling reaction followed by a condensation step has been used to prepare guanyl hydrazones of bithiophenes . These reactions demonstrate the compounds' versatility in forming carbon-carbon and carbon-nitrogen bonds, which is essential for the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromothiophene-3-carbonitrile derivatives are influenced by their molecular structure. For example, the photophysical properties of a compound containing 5-bromothiophene units have been studied, revealing its absorption and fluorescence characteristics in various solvents . Such properties are important for applications in materials science, such as the development of fluorescent dyes. Furthermore, density functional theory (DFT) calculations have been employed to study the structural and electronic properties of thiophene-based derivatives, providing a deeper understanding of their stability and reactivity .
Scientific Research Applications
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- Thiophene-based analogs are considered biologically active compounds. They are used by medicinal chemists to improve compounds with a variety of biological effects .
- Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Safety And Hazards
Future Directions
Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile, have potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . They are also being explored for their antioxidant activities . Future research could focus on developing new synthetic methods and investigating their biological activities.
properties
IUPAC Name |
5-bromothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMTJRCGWONCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570076 | |
Record name | 5-Bromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-3-carbonitrile | |
CAS RN |
18792-00-2 | |
Record name | 5-Bromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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